Butyl 2-ethylperoxyhexanoate

Polymer Chemistry Thermal Safety Initiator Kinetics

Need a predictable free-radical initiator for LDPE tubular reactors or unsaturated polyester BMC/SMC? Generic peroxyester substitutions risk mismatched radical flux and incomplete conversion. Butyl 2-ethylperoxyhexanoate (TBPEH analog) offers: - Initiator efficiency 0.64 @ >150°C/2000 bar for precise LDPE branching - Lower activation energy (124.9 kJ/mol) for 80-100°C acrylic polymerization - Slower reactivity profile vs. tert-amyl analogs → longer pot life for large mold filling Strict SADT 35-40°C mandates cold-chain logistics. Order with verified thermal handling protocols.

Molecular Formula C12H24O3
Molecular Weight 216.32 g/mol
CAS No. 85391-85-1
Cat. No. B12661959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 2-ethylperoxyhexanoate
CAS85391-85-1
Molecular FormulaC12H24O3
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)OOCCCC
InChIInChI=1S/C12H24O3/c1-4-7-9-11(6-3)12(13)15-14-10-8-5-2/h11H,4-10H2,1-3H3
InChIKeyXLODFMSZOSLLLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 2-ethylperoxyhexanoate: Identity and Baseline


Butyl 2-ethylperoxyhexanoate (CAS 85391-85-1) is a peroxyester-class organic peroxide industrially deployed as a free-radical initiator for vinyl monomer polymerization and unsaturated polyester resin curing. In commercial and technical contexts, this substance is functionally and often nomenclaturally synonymous with tert-butyl peroxy-2-ethylhexanoate (TBPEH, CAS 3006-82-4) [1]. The initiator decomposes homolytically upon heating to generate oxygen-centered radicals, with a documented decomposition activation energy of 124.9 kJ/mol and a 10-hour half-life temperature of 72 °C in benzene [2]. Its self-accelerating decomposition temperature (SADT) ranges from 35 °C to 40 °C, dictating strict cold-chain logistics and thermal safety protocols during procurement and storage [3].

Radical initiator for vinyl monomer polymerization and unsaturated polyester curing
Lower activation energy than tert-amyl analog supports medium-temperature initiation
Requires cold-chain logistics due to self-accelerating decomposition temperature profile

Why Generic Peroxyester Substitution Fails


Initiators in the peroxyester class cannot be generically interchanged because their alkyl substituent directly controls the decomposition mechanism (single-bond vs. concerted two-bond scission), which in turn governs the type of primary radicals formed and the resulting initiator efficiency [1]. For instance, tert-amyl analogs demonstrate higher activation energies (132.11 kJ/mol) and faster curing profiles than the tert-butyl derivative [2]. Substituting tert-butyl peroxy-2-ethylhexanoate with a structurally adjacent peroxyester without accounting for these kinetic and mechanistic differences can lead to mismatched radical flux, incomplete monomer conversion, and altered final polymer properties, making precise, data-driven specification a technical necessity rather than a commercial preference.

Mechanism divergence
Alkyl substituent controls decomposition mechanism (single-bond vs. concerted scission), altering primary radical types.
Kinetic mismatch
tert-Amyl peroxyesters require higher activation energy, which may shift the initiation temperature window and radical flux.
Outcome drift
Substituting without kinetic data risks incomplete monomer conversion and altered polymer architecture.

Quantitative Differentiation Evidence


Decomposition Activation Energy Comparison

Butyl 2-ethylperoxyhexanoate (as the tert-butyl peroxyester, TBPEH) exhibits a decomposition activation energy (Ea) of 124.9 kJ/mol [1]. This is quantifiably lower than the 132.11 kJ/mol recorded for the direct structural analog tert-amyl peroxy-2-ethylhexanoate (TAPEH) [2], indicating that the butyl/tert-butyl derivative requires less thermal energy to initiate decomposition and is thus more active at lower temperatures. This difference in activation energy is a fundamental determinant of the initiator's performance window.

Activation Energy
Head-to-head
124.9 kJ/mol (TBPEH) vs 132.11 kJ/mol (TAPEH)
May support lower-temperature initiation fit
DSC kinetic analysis; 7.21 kJ/mol lower
Polymer Chemistry Thermal Safety Initiator Kinetics

Initiator Efficiency in High-Pressure Polymerization

The initiator efficiency (f), defined as the fraction of primary radicals that successfully add to monomer, has been directly measured for Butyl 2-ethylperoxyhexanoate (as TBPEH) in a continuously operated miniplant reactor. At 2000 bar and 150-250 °C, the efficiency of TBPEH is 0.64 [1]. This baseline is critical for comparison: the same study reports an efficiency of 1.0 for di-tert-butyl peroxide (DTBP) and 0.42 for tert-butyl peroxypivalate (TBPP). This places TBPEH in an intermediate efficiency class, offering a balance between radical yield and predictable kinetics.

Initiator Efficiency
Head-to-head
f ≈ 0.64 (TBPEH) vs 1.0 (DTBP) and 0.42 (TBPP) at 2000 bar
Intermediate efficiency class supports predictable kinetics
CSTR, 150–250 °C; ideal mixing
Polyethylene Production High-Pressure Chemistry Process Optimization

Comparative Half-Life Temperature Profile

The thermal stability profile, as measured by half-life temperatures, provides a direct comparison for safe handling and application window. For Butyl 2-ethylperoxyhexanoate (TBPEH), the 10-hour half-life is 72 °C, and the 0.1-hour half-life is 113 °C [1]. Its closest analog, tert-amyl peroxy-2-ethylhexanoate (TAPEH), shows a nearly identical 1-hour half-life (91 °C vs. 91 °C) but a slightly higher 10-hour half-life (73 °C) and a lower 0.1-hour half-life (111 °C) [2]. This indicates that while the mid-range stability is equivalent, the tert-butyl derivative is slightly less stable over long durations but more stable against rapid, high-temperature decomposition, a nuance critical for process safety design.

Half-Life Profile
Head-to-head
10h: 72 °C; 1h: 91 °C; 0.1h: 113 °C (TBPEH) vs 73/91/111 °C (TAPEH)
Divergent extreme stabilities guide process safety design
In benzene; industrial reporting standard
Thermal Stability Storage Stability Reaction Kinetics

Curing Reactivity and Pot-Life in Unsaturated Polyester

In industrial thermoset applications, a direct product comparison by Nouryon indicates that the tert-amyl derivative (Trigonox 121) is 'somewhat faster and will in general result in a more efficient cure' compared to the tert-butyl derivative (Trigonox 21), which is synonymous with Butyl 2-ethylperoxyhexanoate . While this is a qualitative claim, it reinforces procurement decisions: the tert-butyl ester offers a slower, more controlled gel time and longer pot life, which is advantageous for large-part molding or processes where premature curing must be strictly avoided.

Curing Reactivity
Class-level
Moderate cure speed; longer pot life vs faster TAPEH cure
Context-dependent; supports controlled gel-time processes
Qualitative comparison; data to verify
Thermoset Composites Hot Press Molding Curing Agent Selection

High-Value Application Scenarios


High-Pressure LDPE Synthesis

The precisely measured initiator efficiency of 0.64 for TBPEH under industrial conditions (2000 bar, >150 °C) makes it a predictable kinetic component for tubular and autoclave LDPE reactor design. Procurement teams should specify this compound when the process model requires an initiator with efficiency between the high-end reference (DTBP) and less efficient peroxyesters, for example, to fine-tune the molecular weight distribution and long-chain branching of the final resin [1].

Low-Temperature Acrylic and Vinyl Polymerization

With a lower activation energy (124.9 kJ/mol) than its tert-amyl analog [1], Butyl 2-ethylperoxyhexanoate is the superior choice for initiating acrylic or vinyl monomer polymerization at the lower end of the medium-temperature range (80-100 °C). This allows for reduced heating costs and gentler conditions for thermally sensitive co-monomers, directly translating the energetic advantage into process economics [2].

Controlled Gel-Time in Large-Part Molding

In the curing of unsaturated polyester resins for large BMC/SMC parts, the documented slower reactivity profile of the tert-butyl peroxyester versus its tert-amyl counterpart provides a longer pot life and more controlled gelation [1]. This differential evidence guides formulators to select Butyl 2-ethylperoxyhexanoate when the manufacturing process demands an extended processing window to ensure complete mold filling before cure, reducing scrap and enhancing product reliability [1].

Cold-Chain-Managed Polymerization Safety

The established SADT range of 35-40 °C necessitates strict temperature-controlled logistics [1]. Procurement for processes in regions with high ambient temperatures or for facilities with limited cold storage should prioritize this specification to ensure safe handling. Its slightly higher 0.1-hour half-life temperature (113 °C) compared to the tert-amyl analog (111 °C) [2] also provides a marginally larger safety margin against rapid, thermal-runaway decomposition during localized process upsets.

Application
Selection Property
Validation Focus
High-pressure LDPE synthesis
Initiator efficiency class (intermediate)
Reactor kinetic modeling; molecular weight distribution control
Low-temperature acrylic/vinyl polymerization
Lower activation energy profile
Initiation temperature range; co-monomer thermal sensitivity
Large-part BMC/SMC molding
Moderate cure speed and extended pot life
Gel-time control; complete mold filling
Cold-chain managed polymerization
Thermal stability envelope (SADT range)
Storage/transport temperature compliance; thermal runaway margin
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